N-benzyl-2-(4-methyl-1-piperidinyl)acetamide
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Overview
Description
N-benzyl-2-(4-methyl-1-piperidinyl)acetamide, also known as N-desmethylclozapine or norclozapine, is a pharmacologically active metabolite of clozapine, an atypical antipsychotic drug. Norclozapine has been shown to possess a range of pharmacological properties, including antipsychotic, antidepressant, anxiolytic, and analgesic effects.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine is not fully understood, but it is believed to act primarily as a dopamine D4 receptor antagonist, as well as a partial agonist at serotonin 5-HT1A receptors. It may also interact with other neurotransmitter systems, including the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects
N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine has been shown to produce a range of biochemical and physiological effects in animal models. These include a decrease in locomotor activity, anxiolytic and antidepressant effects, and analgesic effects. It has also been shown to modulate the release of dopamine and other neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine has several advantages for lab experiments, including its well-characterized pharmacological profile and its ability to produce a range of effects in animal models. However, it also has limitations, including its relatively low potency and the need for high doses to produce significant effects.
Future Directions
There are several potential future directions for research on N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine. These include further investigation of its pharmacological properties and potential therapeutic applications, as well as the development of more potent analogs and the exploration of its effects in human subjects. In addition, future research may focus on the neuroprotective effects of N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine in neurodegenerative diseases.
Synthesis Methods
N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine can be synthesized by the demethylation of clozapine with sodium hydride in dimethylformamide. The reaction is carried out at room temperature, and the yield of N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine is typically around 50%.
Scientific Research Applications
N-benzyl-2-(4-methyl-1-piperidinyl)acetamidelozapine has been extensively studied for its pharmacological properties and potential therapeutic applications. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and analgesic effects in animal models. In addition, it has been investigated for its potential as a treatment for substance abuse disorders, as well as for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-benzyl-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13-7-9-17(10-8-13)12-15(18)16-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSNJLAAGXXXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00194998 |
Source
|
Record name | 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42175-96-2 |
Source
|
Record name | 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00194998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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